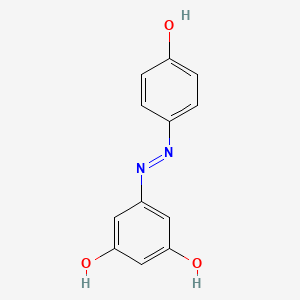

(E)-5-((4-hydroxyphenyl)diazenyl)benzene-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-5-((4-hydroxyphenyl)diazenyl)benzene-1,3-diol, also known as 4-hydroxyphenyl-diazenyl-benzene-1,3-diol, is a chemical compound that is used in a variety of scientific research applications. It is a diol, which is an organic compound with two hydroxyl groups attached to the same carbon atom. This compound is of particular interest due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Tyrosinase Inhibition

Azo-Resveratrol has been investigated as a potent tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and inhibiting it can have applications in cosmetics, dermatology, and skin-lightening products .

Enzyme Inhibition Beyond Tyrosinase

Apart from tyrosinase, Azo-Resveratrol may inhibit other enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in inflammation and lipid metabolism, making Azo-Resveratrol relevant for various disease states .

Nanoformulations and Drug Delivery

Researchers have explored nanoformulations containing resveratrol derivatives, including Azo-Resveratrol, to enhance their bioavailability and targeted delivery. Nanoencapsulation can improve stability and ensure controlled release, potentially enhancing therapeutic efficacy .

Mécanisme D'action

- One of its key targets is NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) , a transcription factor that regulates pro-inflammatory gene expression .

- Azo-Resveratrol inhibits NF-κB activation by preventing IκBα phosphorylation. This prevents NF-κB from translocating to the nucleus, where it would otherwise promote inflammation .

- Azo-Resveratrol affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Propriétés

IUPAC Name |

5-[(4-hydroxyphenyl)diazenyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-10-3-1-8(2-4-10)13-14-9-5-11(16)7-12(17)6-9/h1-7,15-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZQUPWHMPXTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Azo-Resveratrol inhibit tyrosinase activity, and what are the downstream effects of this inhibition?

A1: Azo-Resveratrol, specifically the derivative (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, acts as a competitive inhibitor of mushroom tyrosinase. [] This means it competes with the enzyme's natural substrate, L-tyrosine, for binding at the active site. [] By blocking the enzyme's activity, Azo-Resveratrol effectively inhibits melanin synthesis. [] This inhibitory effect on melanin production makes Azo-Resveratrol a potential candidate for developing therapeutic agents for hyperpigmentation disorders. []

Q2: What is the structure-activity relationship (SAR) observed for Azo-Resveratrol derivatives and their tyrosinase inhibitory activity?

A2: Studies on a series of (E)-2-((substituted phenyl)diazenyl)phenyl 4-methylbenzenesulfonate (like Azo-Resveratrol) and related derivatives revealed that the presence of hydroxyl groups on the phenyl ring significantly enhanced their inhibitory effects on tyrosinase. [] For instance, the derivative with two hydroxyl groups, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, exhibited the most potent inhibitory activity with an IC50 of 17.85 µM. [] This suggests that the hydroxyl groups likely contribute to the binding affinity of these compounds to the tyrosinase enzyme.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)

![2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2R-(2alpha,4alpha,5beta)]-(9CI)](/img/no-structure.png)